Chemical and Physical Properties of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Technical Whitepaper
Chemical and Physical Properties of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole: A Technical Whitepaper
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry and agrochemicals, the pentafluorosulfanyl (-SF5) group has emerged as a transformative pharmacophore, frequently designated as a "super-trifluoromethyl" group 1. The compound 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS: 1379812-20-0) 2 represents a highly valuable structural scaffold. By fusing the robust -SF5 moiety with the reactive benzo[c]isoxazole (anthranil) core, this molecule serves as a critical, self-validating intermediate for the synthesis of complex, heavily fluorinated heterocycles such as quinolines and quinazolines 3. As a Senior Application Scientist, I have structured this whitepaper to provide a deep mechanistic understanding of its physicochemical properties and the causality behind its synthetic workflows.
Physicochemical Properties: The -SF5 Advantage
The physical properties of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole are fundamentally dictated by the -SF5 group at the 5-position. The -SF5 group is characterized by extreme electronegativity coupled with exceptionally high lipophilicity and thermal stability 4.
Mechanistic Causality of Membrane Permeability: It is counterintuitive that a highly electronegative group enhances lipophilicity. However, the sulfur atom is octahedrally coordinated and completely sterically shielded by five tightly bound fluorine atoms 4. This shielding eliminates any hydrogen bond acceptor capacity and creates a highly hydrophobic, non-polarizable surface that easily permeates lipid bilayers, a crucial advantage in drug development 5. Furthermore, the strong electron-withdrawing nature of the -SF5 group stabilizes the benzo[c]isoxazole ring against oxidative degradation 6.
Table 1: Comparative Physicochemical Data of Key Pharmacophores
| Property | -CH3 (Methyl) | -CF3 (Trifluoromethyl) | -SF5 (Pentafluorosulfanyl) |
| Electronegativity (Pauling) | 2.3 | 3.3 | 3.6 |
| Lipophilicity (Hansch π) | 0.52 | 0.88 | 1.51 |
| Steric Volume (ų) | 16.8 | 42.6 | 58.0 |
| Hammett Constant (σp) | -0.17 | 0.54 | 0.68 |
| Chemical Stability | Moderate | High | Exceptionally High |
(Note: Data reflects the general properties imparted by the respective functional groups onto aromatic systems 7.)
Synthetic Methodology: The Davis Reaction Protocol
The primary route to 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is the Davis reaction, which couples para-nitro-(pentafluorosulfanyl)benzene with phenylacetonitrile 3.
Experimental Causality & Self-Validating Design: This protocol operates as a self-validating system. The highly electron-withdrawing -SF5 group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroarene [[6]](). This makes the ring exclusively susceptible to nucleophilic attack at the ortho-position. The reaction provides real-time visual feedback: the immediate formation of a deep red-brown color and a subsequent precipitate confirms the generation of the anionic σH adduct, validating the mechanistic pathway in real-time 3.
Step-by-Step Protocol: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
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Base Activation: Dissolve sodium hydroxide (NaOH, 10.0 equivalents) in anhydrous ethanol at ambient temperature. Causality: A massive excess of base is required to continuously drive the deprotonation of phenylacetonitrile and facilitate the subsequent elimination of water 3.
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Reagent Coupling: To the basic solution, sequentially add phenylacetonitrile (1.5 equivalents) and para-nitro-(pentafluorosulfanyl)benzene (1.0 equivalent). Causality: Ambient temperature is strictly maintained to prevent the thermal degradation of the transient nitroso intermediate 3.
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Real-Time Monitoring: Stir the mixture vigorously. Observe the immediate transition to a deep red-brown solution, followed by the formation of a brown precipitate within 5 minutes. This visual cue validates the formation of the σH adduct 3.
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Cyclization & Isolation: Continue stirring for 1 hour. The precipitate will dissolve as the intramolecular addition-elimination cyclization completes. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo 3.
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Purification: Purify the crude residue via silica gel column chromatography to isolate the pure benzo[c]isoxazole product (approximate yield: 66%) 3.
Downstream Applications: Accessing SF5-Quinolines
The true utility of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole lies in its role as a precursor for more complex architectures.
Step-by-Step Protocol: Reductive Ring Opening
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Reduction: Dissolve the purified benzo[c]isoxazole in glacial acetic acid and add elemental iron (Fe) powder 3.
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Controlled Cleavage: Heat the mixture gently. Causality: Iron in acetic acid provides a mild, single-electron transfer environment. This selectively cleaves the labile N-O bond of the isoxazole ring to yield an ortho-aminobenzophenone, without risking the defluorination of the highly stable -SF5 group 3.
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Condensation: The resulting SF5-ortho-aminobenzophenone can be directly condensed with various carbonyl compounds or amines to yield highly lipophilic SF5-quinolines and quinazolines, which are highly sought after in antimalarial and oncology drug discovery 5.
Mechanistic Workflow Visualization
The following diagram maps the logical flow of the Davis reaction and the downstream synthetic utility of the resulting heterocycle.
Workflow of the Davis reaction and downstream synthesis of SF5-heterocycles.
References
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Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan Scientific URL: [Link]
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Title: Pentafluorosulfanylbenzene Source: Wikipedia URL: [Link]
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Title: Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules Source: Journal of Fluorine Chemistry / ResearchGate URL: [Link]
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Title: A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS#: 1379812-20-0 [m.chemicalbook.com]
- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
